2-Amino-4-methyl-6-phenyl-1,3,5-triazine

Description

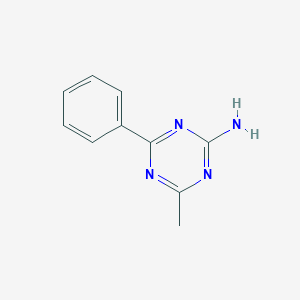

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-6-phenyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c1-7-12-9(14-10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXHEJIGZKADPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10274558 | |

| Record name | 2-Amino-4-methyl-6-phenyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1853-91-4 | |

| Record name | 4-Methyl-6-phenyl-1,3,5-triazin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1853-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-methyl-6-phenyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We detail a robust synthetic protocol, elucidate the underlying reaction mechanism, and present a full suite of characterization techniques required to verify the structure and purity of the target molecule. This document is intended for researchers, scientists, and drug development professionals seeking both theoretical understanding and practical, field-proven insights into the chemistry of asymmetrically substituted 1,3,5-triazines.

Introduction: The Significance of the 1,3,5-Triazine Scaffold

1,3,5-triazines, also known as s-triazines, are six-membered heterocyclic aromatic rings containing three nitrogen atoms at alternating positions.[1] This nitrogen-rich core imparts unique electronic properties and serves as a versatile scaffold for constructing molecules with diverse functionalities. Derivatives of 1,3,5-triazine are prominent in a wide range of applications, from clinically used antitumor agents like Altretamine (Hexamethylmelamine) to widely applied herbicides such as Atrazine.[2][3] Their utility stems from the stability of the triazine ring and the ability to readily functionalize the three carbon atoms through sequential nucleophilic substitution, most commonly starting from the inexpensive and highly reactive 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[3][4][5][6]

The target molecule of this guide, this compound (CAS RN: 1853-91-4), is an asymmetrically substituted triazine.[7] Such structures are valuable as intermediates, offering distinct points for further chemical modification. The presence of amino, methyl, and phenyl groups provides a combination of hydrogen bonding capability, lipophilicity, and aromatic interaction potential, making it a promising building block for the synthesis of novel pharmaceuticals and functional materials.[7]

Synthesis of this compound

Synthetic Strategy: A Mechanistic Approach

The synthesis of asymmetrically substituted triazines requires a controlled, stepwise approach to avoid the formation of undesired symmetrical byproducts. While the cyclotrimerization of nitriles is a fundamental method for preparing symmetrical triazines, it is unsuitable for this target.[8] A more effective strategy involves the condensation of a guanidine or biguanide derivative with a nitrile or related precursor.

The chosen method for this guide is the base-catalyzed condensation of benzamidine hydrochloride with N-cyanoacetamide . This approach is logical and founded on established triazine synthesis principles. Benzaldehyde provides the phenyl group, N-cyanoacetamide provides the methyl and amino precursors along with the necessary carbon and nitrogen atoms for ring closure. The reaction proceeds via the formation of an intermediate that subsequently undergoes intramolecular cyclization and dehydration to yield the aromatic triazine ring.

Synthetic Pathway Diagram

Caption: Synthetic route for this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium methoxide (5.4 g, 0.1 mol) to anhydrous methanol (100 mL). Stir the mixture until the base is fully dissolved.

-

Addition of Reactants: To the sodium methoxide solution, add benzamidine hydrochloride (15.6 g, 0.1 mol) and N-cyanoacetamide (8.4 g, 0.1 mol).

-

Reaction Execution: Heat the resulting suspension to reflux (approximately 65°C) and maintain reflux with vigorous stirring for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol solvent system.

-

Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold water with stirring. A white precipitate will form.

-

Purification: Collect the crude product by vacuum filtration and wash the solid thoroughly with cold water (3 x 50 mL) to remove inorganic salts and unreacted starting materials.

-

Recrystallization: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to yield pure this compound as a white crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.

Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic methods provides a self-validating system to ensure the target molecule has been successfully prepared.

Characterization Workflow Diagram

Caption: Workflow for the structural characterization of the final product.

Spectroscopic Data and Interpretation

The following table summarizes the expected data from key analytical techniques. These predictions are based on known spectral data for structurally similar triazine compounds.[4][9][10][11][12]

| Technique | Expected Observations | Interpretation |

| ¹H NMR | δ 8.3-8.5 ppm (multiplet, 2H)δ 7.4-7.6 ppm (multiplet, 3H)δ 6.8-7.2 ppm (broad singlet, 2H)δ 2.4-2.6 ppm (singlet, 3H) | Protons on the phenyl ring ortho to the triazineMeta and para protons on the phenyl ringProtons of the primary amine (-NH₂)Protons of the methyl group (-CH₃) |

| ¹³C NMR | δ ~170 ppmδ ~168 ppmδ ~165 ppmδ 128-135 ppm (4 signals)δ ~25 ppm | C4/C6 carbons of the triazine ringC2 carbon of the triazine ring (attached to NH₂)Phenyl carbonsMethyl carbon (-CH₃) |

| FTIR (cm⁻¹) | 3400-3500 (two bands)3100-3300~16501550-1600~1400-1500 | Asymmetric and symmetric N-H stretch of -NH₂Aromatic C-H stretchN-H scissoring (bending) of -NH₂C=N stretching vibrations of the triazine ringAromatic C=C stretching |

| Mass Spec. | m/z = 187.20 (for C₁₀H₁₀N₄)m/z = 188.21 (for [M+H]⁺) | Molecular weight of the compoundProtonated molecular ion peak (common in ESI-MS) |

Applications and Future Perspectives

This compound is a valuable scaffold for further chemical elaboration. The primary amino group can be readily derivatized via acylation, alkylation, or condensation reactions to build more complex molecules. Its structural motifs are found in compounds with potential biological activities, including anticancer and antimicrobial properties.[2] Furthermore, the rigid, aromatic nature of the triazine core makes it a candidate for incorporation into polymers and organic materials designed for specific electronic or photophysical properties.

Conclusion

This guide has presented a detailed and practical framework for the synthesis and characterization of this compound. By providing a clear synthetic protocol rooted in established mechanistic principles and outlining a comprehensive characterization workflow, we offer a self-validating system for researchers. The successful execution of these procedures will yield a versatile chemical intermediate, opening avenues for innovation in drug discovery, agrochemicals, and materials science.

References

-

Pinner triazine synthesis - Wikipedia. Wikipedia. [Link]

-

1,3,5-Triazine - Wikipedia. Wikipedia. [Link]

-

Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry. [Link]

-

Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

-

Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. ResearchGate. [Link]

-

Triazines - manufacturing, technology, patents, companies. Primary Information Services. [Link]

-

Triazines. XIV. The Extension of the Pinner Synthesis of Monohydroxy-s-triazines to the Aliphatic Series. 2,4-Dimethyl-s-triazin. American Chemical Society. [Link]

-

Pinner method for synthesis of s-triazine | Download Scientific Diagram. ResearchGate. [Link]

-

GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. CORE. [Link]

-

Crystal structure and Hirshfeld surface analysis of 2-(4-amino-6-phenyl-1,2,5,6-tetrahydro-1,3,5-triazin-2-ylidene)malononitrile dimethylformamide hemisolvate. National Institutes of Health (NIH). [Link]

-

Synthesis of 1,3,5-triazines. Organic Chemistry Portal. [Link]

-

Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. PubMed. [Link]

-

Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Journal of Advanced Scientific Research. [Link]

-

Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. ResearchGate. [Link]

-

Growth and Characterization of 2, 4, 6 Triamino-1, 3, 5 Triazine – An Organic Single Crystal. ResearchGate. [Link]

-

This compound. Alzchem. [Link]

-

Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. PubMed. [Link]

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]

-

1,3,5-Triazine-2,4-diamine, 6-phenyl-. NIST WebBook. [Link]

-

Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. ResearchGate. [Link]

Sources

- 1. 1,3,5-Triazine - Wikipedia [en.wikipedia.org]

- 2. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. sciensage.info [sciensage.info]

- 5. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | Alzchem Group [alzchem.com]

- 8. soc.chim.it [soc.chim.it]

- 9. Crystal structure and Hirshfeld surface analysis of 2-(4-amino-6-phenyl-1,2,5,6-tetrahydro-1,3,5-triazin-2-ylidene)malononitrile dimethylformamide hemisolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 1,3,5-Triazine-2,4-diamine, 6-phenyl- [webbook.nist.gov]

An In-depth Technical Guide to the Crystal Structure of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural and physicochemical properties of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine (CAS RN: 1853-91-4). While a definitive single-crystal X-ray structure for this specific compound is not publicly available in crystallographic databases, this document leverages crystallographic data from closely related analogues to construct a detailed, predictive model of its molecular geometry, intermolecular interactions, and crystal packing. By examining the structural motifs present in protonated salts and co-crystals of the 2-amino-4-phenyl-1,3,5-triazine core, we can infer the likely hydrogen bonding patterns and supramolecular architecture. This guide also outlines a robust experimental workflow for the synthesis, characterization, and crystallization of the title compound, providing researchers with the necessary protocols to validate the predicted structural features. This information is crucial for professionals in drug development, as the solid-state structure of active pharmaceutical ingredients profoundly influences their bioavailability, stability, and manufacturability.

Introduction: The Significance of Substituted 1,3,5-Triazines

The 1,3,5-triazine scaffold is a privileged heterocycle in medicinal chemistry and materials science, renowned for its rigid, planar geometry and its capacity to form predictable and robust hydrogen bonding networks. These characteristics make triazine derivatives ideal candidates for the design of a wide array of functional molecules, including antitumor, antiviral, and anti-inflammatory agents. The biological activity and material properties of these compounds are intrinsically linked to their three-dimensional structure and the non-covalent interactions that govern their assembly in the solid state.

This compound is an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a phenyl ring, a methyl group, and an amino group appended to the triazine core, presents a fascinating case for the study of competing intermolecular interactions. The interplay between N-H···N hydrogen bonds, potential π-π stacking of the phenyl rings, and weaker C-H···N interactions will dictate the overall crystal packing and, consequently, the material's bulk properties. A thorough understanding of this compound's crystal structure is therefore paramount for its effective utilization in drug design and development.

Synthesis and Spectroscopic Characterization

The synthesis of asymmetrically substituted 1,3,5-triazines typically proceeds via a sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The decreasing reactivity of the triazine ring with each successive substitution allows for a controlled, stepwise introduction of different functional groups.

Synthetic Protocol

A plausible and efficient synthetic route to this compound is a two-step process starting from cyanuric chloride. The first step involves the substitution of one chlorine atom with a phenyl group via a Friedel-Crafts-type reaction or a Suzuki coupling. The second and third substitutions would involve the sequential addition of ammonia (or a protected amine) and a methylating agent (or a methyl-containing nucleophile). A more direct approach, and one that is commonly employed for similar structures, involves the condensation of a biguanide with an appropriate ester.

Experimental Protocol: Synthesis via Biguanide Condensation

-

Preparation of Phenylbiguanide: Synthesize phenylbiguanide from aniline and dicyandiamide in the presence of an acid catalyst.

-

Cyclization Reaction: React phenylbiguanide with methyl acetate in the presence of a strong base, such as sodium methoxide, in a suitable solvent like methanol.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, neutralize the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.

Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed using a suite of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, a singlet for the methyl protons, and a broad singlet for the amino protons. The chemical shifts will be influenced by the electron-withdrawing nature of the triazine ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display characteristic signals for the carbon atoms of the triazine ring, the phenyl ring, and the methyl group. The chemical shifts of the triazine carbons are typically in the range of 160-175 ppm.

-

FT-IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands corresponding to the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=N stretching of the triazine ring (around 1500-1600 cm⁻¹), and aromatic C-H stretching.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₀N₄, MW: 186.21 g/mol ).[2]

Predictive Analysis of the Crystal Structure

In the absence of a published crystal structure for this compound, we can deduce its likely structural features by analyzing the crystallographic data of closely related compounds. The crystal structures of protonated 2,4-diamino-6-phenyl-1,3,5-triazine salts and co-crystals provide invaluable insights into the hydrogen bonding motifs and supramolecular assemblies that the 2-amino-4-phenyl-1,3,5-triazine core can adopt.

Molecular Geometry

The 1,3,5-triazine ring is an aromatic, planar system. The bond lengths within the triazine ring are expected to be intermediate between single and double bonds, reflecting electron delocalization. The phenyl and methyl groups will be attached to the triazine core, and free rotation around the C-C single bond connecting the phenyl ring to the triazine is expected, although this may be restricted in the solid state due to packing forces.

Intermolecular Interactions and Crystal Packing

The primary amino group and the nitrogen atoms of the triazine ring are excellent hydrogen bond donors and acceptors, respectively. This will be the dominant force in the crystal packing.

Predicted Hydrogen Bonding Motifs:

Based on the crystal structures of related diamino-phenyl-triazine compounds, the most probable hydrogen bonding motif is the formation of centrosymmetric dimers via a pair of N-H···N hydrogen bonds. This creates a robust R²₂(8) graph set motif. These dimers can then further assemble into tapes or sheets through additional hydrogen bonds or other intermolecular interactions.

π-π Stacking:

The presence of the phenyl group introduces the possibility of π-π stacking interactions between adjacent molecules. These interactions, while weaker than hydrogen bonds, can play a significant role in stabilizing the crystal lattice and influencing the overall packing arrangement. The stacking can be either face-to-face or offset, depending on the steric influence of the methyl group.

Crystal Packing:

The combination of strong N-H···N hydrogen-bonded dimers and π-π stacking of the phenyl rings is likely to result in a densely packed, layered structure. The methyl group, being relatively small, is not expected to cause significant steric hindrance that would prevent the formation of these favorable interactions.

Experimental Workflow for Crystal Structure Determination

To validate the predicted structural features, a systematic experimental approach is required.

Crystallization Protocol

-

Solvent Screening: Perform a comprehensive solvent screen to identify suitable solvents or solvent mixtures for crystal growth. Solvents of varying polarity should be tested (e.g., methanol, ethanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof).

-

Crystallization Techniques: Employ various crystallization techniques, including:

-

Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly at room temperature.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger sealed container with a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

-

Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

-

-

Crystal Harvesting: Once suitable single crystals are obtained, carefully harvest them and mount them on a goniometer head for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation. Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations and improve data quality.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F².

-

Data Analysis: Analyze the refined structure to determine bond lengths, bond angles, torsion angles, and details of the intermolecular interactions and crystal packing.

Data Presentation: Predicted Crystallographic Parameters

While experimental data is not available, a hypothetical table of expected crystallographic parameters is presented below, based on typical values for similar organic compounds.

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 (for monoclinic) |

| Volume (ų) | 1500-2000 |

| Z | 4 or 8 |

| Density (calculated) (g/cm³) | 1.2-1.4 |

| Hydrogen Bonding Motifs | N-H···N (R²₂(8) dimers) |

| Other Interactions | π-π stacking |

Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the synthesis, characterization, and predicted crystal structure of this compound. Although a definitive experimental crystal structure is not currently in the public domain, a robust predictive model has been constructed based on the analysis of closely related compounds. The dominant structural features are anticipated to be strong N-H···N hydrogen-bonded dimers, leading to a well-ordered and densely packed crystal lattice, further stabilized by π-π stacking interactions.

The experimental workflows detailed in this guide provide a clear path for researchers to obtain and validate the crystal structure of this important synthetic intermediate. A definitive understanding of its solid-state structure will undoubtedly facilitate its application in drug development and materials science, enabling the rational design of novel compounds with tailored properties. It is our hope that this guide will stimulate further research into the solid-state chemistry of this and other promising triazine derivatives.

References

-

Bodzioch, A., Pomikło, D., Celeda, M., et al. (2019). Synthesis and crystal structures of 6- and 8-methyl-3-phenylbenzo[e][2][3][4]triazines. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 6), 834–838.

- Bhattarai, A., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-(4-amino-6-phenyl-1,2,5,6-tetrahydro-1,3,5-triazin-2-ylidene)malononitrile dimethylformamide hemisolvate.

- da Silva, A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102.

-

PubChem. (n.d.). 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. Retrieved from [Link]

- Gurbanov, A. V., et al. (2024). Synthesis and Psychotropic Properties of Novel Condensed Triazines for Drug Discovery. Pharmaceuticals, 17(7), 841.

-

Chemical Synthesis Database. (2025). 2-phenyl-1,3,5-triazine. Retrieved from [Link]

- Schneider, T. R., et al. (1996). Refinement of 2-Amino-6-(4-methyl-1-piperazinyl)-4-(tricyclo[3.3.1.13,7]dec-1-yl)-1,3,5-triazine at Three Different Temperatures using Image-Plate Data. Journal of Applied Crystallography, 29(3), 261-264.

- El-Sayed, M. A. A., et al. (2020). Design, synthesis and bioevaluation of novel substituted triazines as potential dual PI3K/mTOR inhibitors. European Journal of Medicinal Chemistry, 204, 112637.

-

PubChem. (n.d.). 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine. Retrieved from [Link]

- Bhattarai, A., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-(4-amino-6-phenyl-1,2,5,6-tetrahydro-1,3,5-triazin-2-ylidene)malononitrile dimethylformamide hemisolvate.

-

Alzchem. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-phenyl-. Retrieved from [Link]

- Li, Y., et al. (2023). Synthesis and Properties of 6-Amino-4-(trinitromethyl)-2-carbonyl-1H-1,3,5-triazine.

- Kumaresan, S., et al. (2017). XRD Studies, Spectral Characteristics, TGA and DFT of 2,4-Diamino-6-phenyl-1,3,5-triazine: Phenylthioacetic Acid Cocrystal.

- Kubicki, M. (2006). 2,4-Diamino-6-methyl-1,3,5-triazine methanol solvate.

Sources

- 1. This compound | Alzchem Group [alzchem.com]

- 2. mdpi.com [mdpi.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Crystal structure and Hirshfeld surface analysis of 2-(4-amino-6-phenyl-1,2,5,6-tetrahydro-1,3,5-triazin-2-ylidene)malononitrile dimethylformamide hemisolvate - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide to the spectroscopic profile of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine, a compound of interest within the broader class of biologically active triazine derivatives. The structural elucidation of such molecules is fundamental to understanding their chemical properties and potential applications in fields like medicinal chemistry and materials science.

While direct experimental spectra for this specific molecule are not widely available in public repositories, this guide synthesizes predicted spectroscopic data based on well-established principles and analysis of analogous structures. This provides a robust framework for researchers engaged in the synthesis and characterization of this and related compounds.

Molecular Identity

| IUPAC Name | 4-Methyl-6-phenyl-1,3,5-triazin-2-amine |

| CAS Number | 1853-91-4[1] |

| Molecular Formula | C₁₀H₁₀N₄[] |

| Molecular Weight | 186.21 g/mol [] |

Below is a two-dimensional representation of the molecular structure, generated to clarify atomic connectivity.

Caption: Molecular Structure of this compound

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Below are the predicted ¹H and ¹³C NMR spectral data, which are critical for confirming the identity and purity of the synthesized compound.

¹H NMR Spectroscopy: Predicted Data

The proton NMR spectrum is anticipated to show distinct signals for each type of proton in the molecule. The following table outlines the expected chemical shifts (δ), multiplicities, and assignments for a spectrum recorded in a standard deuterated solvent like CDCl₃.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

| ~8.2 – 8.4 | Multiplet | 2H | Phenyl-H (ortho) |

| ~7.4 – 7.6 | Multiplet | 3H | Phenyl-H (meta, para) |

| ~5.1 | Broad Singlet | 2H | Amino (-NH₂) |

| ~2.6 | Singlet | 3H | Methyl (-CH₃) |

Causality Behind Predictions:

-

Aromatic Protons: The protons on the phenyl ring are expected in the downfield region (7.4-8.4 ppm). The ortho-protons are anticipated to be the most deshielded due to the anisotropic effect and electron-withdrawing nature of the adjacent triazine ring.

-

Amino Protons: The amine protons typically appear as a broad singlet due to rapid chemical exchange and quadrupolar broadening from the nitrogen atom. Its chemical shift is highly dependent on solvent, concentration, and temperature.

-

Methyl Protons: The methyl group, being attached to the triazine ring, will appear as a sharp singlet at a characteristic upfield position.

¹³C NMR Spectroscopy: Predicted Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

| ~171.5 | Triazine C-NH₂ |

| ~170.0 | Triazine C-Phenyl |

| ~167.0 | Triazine C-CH₃ |

| ~137.0 | Phenyl C-ipso |

| ~130.5 | Phenyl C-para |

| ~128.8 | Phenyl C-ortho |

| ~128.5 | Phenyl C-meta |

| ~25.5 | Methyl -CH₃ |

Causality Behind Predictions:

-

Triazine Carbons: The carbon atoms within the electron-deficient triazine ring are significantly deshielded and thus appear at very low field (high ppm values). The specific substitution pattern influences their precise chemical shifts.

-

Aromatic Carbons: The phenyl carbons will resonate in the typical aromatic region. The ipso-carbon, directly attached to the triazine ring, will have a distinct chemical shift compared to the other phenyl carbons.

-

Methyl Carbon: The methyl carbon will appear in the upfield aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition

Caption: Standard workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz for proton).

-

Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase and baseline correction, and calibration of the chemical shift scale using the TMS signal (0.00 ppm).

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for the identification of functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands for its amine, aromatic, and triazine ring moieties.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3450 - 3300 | Medium, Doublet | N-H stretch (asymmetric & symmetric) |

| 3100 - 3000 | Weak | Aromatic C-H stretch |

| 2980 - 2850 | Weak | Aliphatic C-H stretch |

| ~1650 | Strong | N-H bend (scissoring) |

| ~1570, ~1480 | Strong | C=N & C=C ring stretches (triazine & phenyl) |

| ~815 | Strong | Triazine ring out-of-plane bend |

| ~760, ~690 | Strong | C-H out-of-plane bend (monosubstituted phenyl) |

Trustworthiness of Assignments: The presence of a primary amine is strongly indicated by the pair of N-H stretching bands and the N-H bending vibration. The strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the conjugated triazine and phenyl ring systems. A strong band around 815 cm⁻¹ is a well-documented characteristic feature for the s-triazine ring vibration.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of the solid sample with spectroscopic grade potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable structural information through fragmentation analysis.

-

Expected Molecular Ion (M⁺): m/z = 186.10

-

High-Resolution MS (HRMS): Calculated for C₁₀H₁₁N₄ [M+H]⁺: 187.0978; this value is crucial for confirming the elemental composition.

Predicted Fragmentation Pattern (Electron Ionization - EI): The molecule is expected to undergo characteristic fragmentation upon electron impact. The major predicted pathways are illustrated below.

Caption: Predicted major fragmentation pathways for this compound under EI conditions.

Self-Validating System: The observation of the molecular ion peak at m/z 186, along with the predicted fragment ions, provides a self-validating system for confirming the structure. For instance, the loss of a methyl radical (15 Da) to give a peak at m/z 171, and the presence of the phenyl cation at m/z 77, would be strong evidence for the proposed structure.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solids) or after separation using Gas Chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. For confirmation of the molecular ion, a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) may be employed.

-

Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

References

-

Alzchem. this compound.[Link]

Sources

Physical and chemical properties of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine.

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound (CAS No. 1853-91-4). As a substituted s-triazine, this molecule holds potential as a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[1] This document synthesizes available data with predictive modeling and established analytical methodologies to serve as a foundational resource for researchers. Sections detail the compound's structure and identifiers, its predicted physicochemical properties, and its anticipated chemical reactivity based on the functional groups present. Furthermore, this guide presents detailed, field-proven experimental protocols for the synthesis and rigorous characterization of this and similar triazine derivatives, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction and Molecular Structure

This compound belongs to the s-triazine class of heterocyclic compounds, which are characterized by a six-membered ring containing three nitrogen and three carbon atoms. The strategic placement of an amino group, a methyl group, and a phenyl group on the triazine core imparts a unique combination of electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. The structural asymmetry and the presence of hydrogen bond donors and acceptors suggest its potential for specific molecular interactions.

Below is the two-dimensional structure and a diagram illustrating the logical relationship of its core components.

Caption: 2D structure of the title compound.

Caption: Key functional groups of the molecule.

Table 1: Compound Identifiers

| Identifier | Value | Source |

| CAS Number | 1853-91-4 | BOC Sciences |

| Molecular Formula | C₁₀H₁₀N₄ | BOC Sciences |

| Molecular Weight | 186.21 g/mol | BOC Sciences |

| IUPAC Name | 4-methyl-6-phenyl-1,3,5-triazin-2-amine | - |

| Canonical SMILES | CC1=NC(=NC(=N1)N)C2=CC=CC=C2 | - |

Physical Properties

Direct experimental data for the physical properties of this compound are not widely available in the peer-reviewed literature. Therefore, the following properties are a combination of data from commercial suppliers and predictions from computational models. It is crucial for researchers to experimentally verify these properties for their specific applications.

Table 2: Predicted and Known Physical Properties

| Property | Predicted/Known Value | Method/Source |

| Melting Point | 180-220 °C | Predicted based on similar structures and online predictors.[2][3] |

| Boiling Point | > 300 °C (decomposes) | Predicted |

| Appearance | White to off-white crystalline solid | BOC Sciences |

| Solubility | Soluble in DMSO and methanol; sparingly soluble in ethanol; likely insoluble in water and non-polar organic solvents like hexane. | Predicted using machine learning models.[4][5][6][7][8] |

| pKa (most basic) | ~3.5-4.5 (for the amino group) | Predicted |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups. The electron-deficient nature of the triazine ring makes it susceptible to nucleophilic attack, although this reactivity is modulated by the existing substituents.

-

Amino Group Reactivity: The exocyclic amino group can act as a nucleophile, participating in reactions such as acylation, alkylation, and diazotization. It also imparts basic character to the molecule, allowing for the formation of salts with acids.

-

Methyl Group Reactivity: The methyl group is generally unreactive but can potentially undergo condensation reactions under specific conditions.

-

Triazine Ring Chemistry: The triazine ring itself is relatively stable. However, under harsh conditions, ring-opening reactions can occur, often initiated by strong nucleophiles.[9][10] The overall electron-withdrawing character of the ring influences the reactivity of its substituents.

Experimental Protocols for Synthesis and Characterization

The following protocols are representative methodologies for the synthesis and characterization of substituted 1,3,5-triazines and can be adapted for this compound.

Synthesis

A common route for the synthesis of asymmetrically substituted triazines involves the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[1]

Caption: A potential synthetic route.

Step-by-Step Protocol:

-

Synthesis of 2-Phenyl-4,6-dichloro-1,3,5-triazine: To a solution of cyanuric chloride in an appropriate solvent (e.g., THF), a phenyl Grignard reagent is added dropwise at low temperature (e.g., 0 °C). The reaction is stirred until completion, monitored by Thin Layer Chromatography (TLC).

-

Synthesis of 2-Amino-4-phenyl-6-chloro-1,3,5-triazine: The resulting dichloro-triazine is then reacted with a source of ammonia (e.g., aqueous ammonia) at a slightly elevated temperature.

-

Synthesis of this compound: Finally, the remaining chlorine atom is substituted by a methyl group using a suitable methylating agent, such as a methyl Grignard reagent or trimethylaluminum.

-

Purification: The final product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[11][12]

Characterization

TLC is an essential technique for monitoring reaction progress and assessing the purity of the synthesized compound.

Protocol:

-

Prepare a TLC chamber with a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane).

-

Spot a dilute solution of the compound onto a silica gel TLC plate.

-

Develop the plate in the chamber.

-

Visualize the spots under UV light (254 nm). The Rf value should be calculated to aid in identification and purity assessment.[13][14]

NMR spectroscopy is the most powerful tool for elucidating the structure of the molecule.

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

-

δ ~7.8-8.2 ppm (m, 2H): Protons on the phenyl ring ortho to the triazine ring.

-

δ ~7.3-7.6 ppm (m, 3H): Protons on the phenyl ring meta and para to the triazine ring.

-

δ ~6.8-7.2 ppm (br s, 2H): Protons of the amino group.

-

δ ~2.4 ppm (s, 3H): Protons of the methyl group.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

-

δ ~170-175 ppm: Carbon atoms in the triazine ring.

-

δ ~135-140 ppm: Quaternary carbon of the phenyl ring attached to the triazine.

-

δ ~128-132 ppm: CH carbons of the phenyl ring.

-

δ ~20-25 ppm: Carbon of the methyl group.

Online prediction tools can provide more detailed estimations.[15][16][17][18][19][20][21]

IR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample with dry KBr powder.

-

Press the mixture into a thin, transparent pellet.

Expected Characteristic IR Peaks:

-

3300-3500 cm⁻¹: N-H stretching vibrations of the amino group.

-

3000-3100 cm⁻¹: C-H stretching of the aromatic ring.

-

2850-2950 cm⁻¹: C-H stretching of the methyl group.

-

~1640 cm⁻¹: N-H bending vibration.

-

~1550-1600 cm⁻¹: C=N and C=C stretching vibrations of the triazine and phenyl rings.

-

~800 cm⁻¹: Characteristic out-of-plane bending for the triazine ring.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion Peak (M⁺): An intense peak at m/z = 186.

-

Loss of Methyl Radical: A fragment at m/z = 171 ([M-CH₃]⁺).

-

Loss of HCN: A fragment resulting from the cleavage of the triazine ring.

-

Phenyl Cation: A fragment at m/z = 77 ([C₆H₅]⁺).

The fragmentation pattern of substituted triazines can be complex, often involving ring cleavage and rearrangements.[22][23][24][25]

Applications and Future Directions

This compound serves as a versatile building block for the synthesis of more complex molecules with potential biological activities. Its derivatives have been explored for their applications as herbicides, anticancer agents, and antiviral compounds.[1][26] The presence of multiple reactive sites allows for the generation of diverse chemical libraries for high-throughput screening in drug discovery programs. Future research could focus on the synthesis and evaluation of novel derivatives, exploring their structure-activity relationships, and investigating their potential as functional materials.

References

-

Rowan Scientific. Predicting Solubility. [Link]

-

Chemaxon. Solubility Predictor. [Link]

-

Nguyen, B. et al. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications11 , 5753 (2020). [Link]

-

Computational Pharmaceutics Group. Tools for solubility prediction in organic solvents. [Link]

-

GitHub. Melting-point-predictor. [Link]

-

Mobley, D. L. & Duffy, E. M. Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews122 , 10, 9565–9619 (2022). [Link]

-

RSC Publishing. Predicting glass transition temperature and melting point of organic compounds via machine learning and molecular embeddings. Environmental Science: Atmospheres2 , 780-791 (2022). [Link]

-

RSC Publishing. Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. Chemical Communications57 , 2633-2636 (2021). [Link]

-

ResearchGate. Protocol for synthesis of di- and tri-substituted s-triazine derivatives. (2020). [Link]

-

PubMed Central. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. The Journal of Organic Chemistry87 , 21, 14587–14603 (2022). [Link]

-

ACS Publications. Prediction of Melting Points of Chemicals with a Data Augmentation-Based Neural Network Approach. ACS Omega8 , 23, 20987–20996 (2023). [Link]

-

ResearchGate. GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (2014). [Link]

-

SpringerLink. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. Medicinal Chemistry Research23 , 3711–3721 (2014). [Link]

-

PubMed Central. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances14 , 29789-29831 (2024). [Link]

-

ResearchGate. Reaction of 6-amino-4-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione 10... [Link]

-

ResearchGate. Application of 1,3,5-triazine ring-opening reactions in organic synthesis. (2016). [Link]

-

ResearchGate. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. (2024). [Link]

-

ResearchGate. Use of the ring opening reactions of 1,3,5-triazines in organic synthesis (review). (2016). [Link]

-

vlab.amrita.edu. Thin Layer Chromatography. (2012). [Link]

-

California State University, Los Angeles. Recrystallization. [Link]

-

Journal of Advanced Scientific Research. Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. 16 (09), (2025). [Link]

-

Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. (2021). [Link]

-

PROSPRE. 1H NMR Predictor. [Link]

- Google Patents.

-

MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules10 , 10, 1262-1279 (2005). [Link]

-

Chemaxon Docs. NMR Predictor. [Link]

-

ResearchGate. Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. (2000). [Link]

-

Arkat USA. Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. [Link]

-

ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...? (2016). [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). [Link]

-

Reddit. IR spectrum predictor software. (2023). [Link]

-

CASPRE. 13C NMR Predictor. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

Cheminfo.org. IR spectra prediction. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

ResearchGate. A predicted Mass fragmentation pattern. [Link]

-

GitHub. rxn-ir-to-structure: Predicting molecular structure from Infrared (IR) Spectra. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

YouTube. IRcalc: Predicting #IR spectra tool #infrared #spectroscopy. (2021). [Link]

-

ResearchGate. Prediction of structures and properties of 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO) and 2,4,6-trinitro-1,3,5-triazine-1,3,5-trioxide (MTO3N) green. (2019). [Link]

-

nmrshiftdb2. open nmr database on the web. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Melting Point Predictor | AAT Bioquest [aatbio.com]

- 3. GitHub - Guillaume2126/Melting-point-predictor [github.com]

- 4. Predicting Solubility | Rowan [rowansci.com]

- 5. chemaxon.com [chemaxon.com]

- 6. d-nb.info [d-nb.info]

- 7. Tools-Computational Pharmaceutics Group [computpharm.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. people.chem.umass.edu [people.chem.umass.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. d-nb.info [d-nb.info]

- 14. iitg.ac.in [iitg.ac.in]

- 15. PROSPRE [prospre.ca]

- 16. docs.chemaxon.com [docs.chemaxon.com]

- 17. researchgate.net [researchgate.net]

- 18. CASPRE [caspre.ca]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Visualizer loader [nmrdb.org]

- 21. Visualizer loader [nmrdb.org]

- 22. researchgate.net [researchgate.net]

- 23. arkat-usa.org [arkat-usa.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. researchgate.net [researchgate.net]

- 26. sciensage.info [sciensage.info]

The Enduring Scaffold: A Technical Guide to 1,3,5-Triazine Derivatives in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,5-triazine core, a deceptively simple six-membered heterocycle, has established itself as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and amenability to facile, regioselective substitutions have made it a cornerstone for the development of a remarkable array of therapeutic agents. This in-depth technical guide provides a comprehensive exploration of 1,3,5-triazine derivatives, moving beyond a mere recitation of facts to offer field-proven insights into their synthesis, mechanisms of action, and applications in contemporary drug development. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering a robust resource for both seasoned researchers and those new to this versatile molecular framework.

The Chemistry of Opportunity: Synthesizing the 1,3,5-Triazine Core

The synthetic versatility of the 1,3,5-triazine scaffold is a primary driver of its prevalence in drug discovery. The judicious and sequential substitution of functional groups onto the triazine ring allows for the precise tuning of physicochemical and pharmacological properties.

The Workhorse Precursor: Cyanuric Chloride

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) stands as the most pivotal and economically viable starting material for the synthesis of a vast library of 1,3,5-triazine derivatives.[1] The reactivity of its three chlorine atoms is exquisitely sensitive to temperature, a feature that chemists exploit to achieve selective substitutions. This differential reactivity stems from the increasing electron-donating character of the ring with each successive substitution, which deactivates the remaining carbon-chlorine bonds towards nucleophilic attack.

A general rule of thumb for the sequential substitution of cyanuric chloride is as follows:

-

First substitution: Occurs readily at temperatures between 0-5°C.

-

Second substitution: Typically requires room temperature.

-

Third substitution: Necessitates elevated temperatures, often refluxing in a suitable solvent.[2]

This tiered reactivity allows for the controlled, stepwise introduction of different nucleophiles, leading to the synthesis of unsymmetrical, multi-functionalized triazine derivatives.[3]

Representative Synthetic Protocol: Stepwise Nucleophilic Substitution

The following protocol outlines a general and widely adopted method for the synthesis of a trisubstituted 1,3,5-triazine derivative. The choice of nucleophiles and reaction conditions can be adapted to achieve a desired target molecule.

Step 1: Monosubstitution

-

Dissolve cyanuric chloride (1 equivalent) in a suitable solvent (e.g., tetrahydrofuran, acetone) and cool the mixture to 0°C in an ice bath with constant stirring.

-

In a separate flask, dissolve the first nucleophile (1 equivalent) and a base (e.g., N,N-diisopropylethylamine, sodium carbonate) (1.1 equivalents) in the same solvent.

-

Add the nucleophile solution dropwise to the cyanuric chloride solution, maintaining the temperature at 0°C.

-

Allow the reaction to stir at 0°C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the resulting dichlorotriazine can be isolated or used directly in the next step.

Step 2: Disubstitution

-

To the reaction mixture containing the monosubstituted triazine, add the second nucleophile (1 equivalent) and base (1.1 equivalents).

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, again monitoring by TLC.

-

The resulting monochlorotriazine can be purified or carried forward.

Step 3: Trisubstitution

-

Add the third nucleophile (1.1 equivalents) and base (1.2 equivalents) to the reaction mixture.

-

Heat the reaction to reflux (typically 60-100°C, depending on the solvent and nucleophile) and maintain for 6-24 hours.

-

After completion, the reaction mixture is cooled, and the product is isolated and purified using standard techniques such as crystallization or column chromatography.

1,3,5-Triazines in Oncology: Targeting the Engines of Cancer

The 1,3,5-triazine scaffold has proven to be a fertile ground for the discovery of potent and selective anticancer agents.[4] These derivatives have been shown to modulate a variety of signaling pathways that are frequently dysregulated in cancer.

Inhibition of Receptor Tyrosine Kinases: The Case of EGFR

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis. Its overexpression or mutation is a hallmark of many cancers. Several 1,3,5-triazine derivatives have been developed as potent EGFR inhibitors.[5]

Mechanism of Action: These triazine-based inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the activation of pro-survival signaling cascades such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.

Dual PI3K/mTOR Inhibition: A Powerful Anticancer Strategy

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and survival and is one of the most frequently activated signaling pathways in human cancers.[4] The development of dual PI3K/mTOR inhibitors is a highly sought-after therapeutic strategy, and 1,3,5-triazine derivatives have emerged as promising candidates in this arena.[6][7]

Mechanism of Action: By simultaneously inhibiting both PI3K and mTOR, these compounds can achieve a more comprehensive blockade of the pathway, potentially overcoming resistance mechanisms that can arise from the inhibition of a single target. For instance, compound 6h, a novel 1,3,5-triazine derivative, has been shown to inhibit both PI3K and mTOR, leading to cell cycle arrest and apoptosis in cervical cancer cells.[6]

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleotides, the building blocks of DNA. Inhibition of DHFR depletes the cellular pool of tetrahydrofolate, leading to a cessation of DNA replication and cell death.[8] Several dihydro-1,3,5-triazine derivatives have been identified as potent DHFR inhibitors with significant antitumor activity.[9]

Mechanism of Action: These compounds act as antifolates, mimicking the structure of the natural substrate, dihydrofolate, and binding to the active site of DHFR. This competitive inhibition prevents the reduction of dihydrofolate to tetrahydrofolate, thereby disrupting the synthesis of purines and thymidylate.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 1,3,5-triazine derivative and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Fighting Back Against Pathogens: Antimicrobial 1,3,5-Triazines

The rise of antimicrobial resistance is a pressing global health crisis, necessitating the discovery of novel antimicrobial agents. 1,3,5-Triazine derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[10][11]

Structure-Activity Relationships in Antimicrobial Triazines

The antimicrobial activity of 1,3,5-triazine derivatives is highly dependent on the nature of the substituents on the triazine core. Key structural features that have been shown to influence activity include:

-

Lipophilicity: Increased lipophilicity can enhance membrane permeability and antibacterial activity.

-

Cationic Charges: The introduction of positively charged groups can promote interaction with the negatively charged bacterial cell membrane.

-

Specific Functional Groups: The incorporation of moieties such as pyrazole, piperidine, and aminobenzoic acid has been shown to be beneficial for antimicrobial activity.[2][12]

Quantitative Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of 1,3,5-triazine derivatives against various microbial strains.

| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |

| Thiazole-triazine | 3k | Staphylococcus aureus | 25 | Ampicillin | 100 | [13] |

| Thiazole-triazine | 3k | Escherichia coli | 50 | Ampicillin | 250 | [13] |

| Thiazole-triazine | 3k | Aspergillus niger | 100 | Griseofulvin | 500 | [13] |

| Aminobenzoic acid-triazine | 10 | Staphylococcus aureus | 25 | Ampicillin | 25 | [13] |

| Aminobenzoic acid-triazine | 13 | Escherichia coli | 50 | Ampicillin | 100 | [13] |

| Dipeptide-triazine | 3b | Candida albicans | 125 | Ketoconazole | >125 | [14] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution: Perform a two-fold serial dilution of the 1,3,5-triazine derivative in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

The 1,3,5-triazine scaffold continues to be a remarkably versatile and fruitful platform for the discovery of novel therapeutic agents. Its synthetic tractability allows for the creation of vast and diverse chemical libraries, while its ability to interact with a wide range of biological targets has led to the development of compounds with potent anticancer and antimicrobial activities.

Future research in this area will likely focus on several key aspects:

-

Multi-target Drug Design: The development of 1,3,5-triazine derivatives that can simultaneously modulate multiple disease-related targets offers a promising strategy to combat complex diseases and overcome drug resistance.

-

Targeted Drug Delivery: The conjugation of 1,3,5-triazine-based drugs to targeting moieties, such as antibodies or peptides, could enhance their efficacy and reduce off-target toxicity.

-

Exploration of New Biological Space: While significant progress has been made in the areas of oncology and infectious diseases, the full therapeutic potential of 1,3,5-triazines in other disease areas, such as neurodegenerative and inflammatory disorders, remains to be fully explored.

As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the enduring 1,3,5-triazine scaffold is poised to play an even more significant role in the future of drug discovery.

References

Sources

- 1. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. soc.chim.it [soc.chim.it]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine: A Technical Guide for Drug Discovery Professionals

Foreword: The Prominence of the 1,3,5-Triazine Scaffold in Medicinal Chemistry

The 1,3,5-triazine core, a six-membered heterocyclic motif containing three nitrogen atoms, represents a privileged scaffold in the landscape of medicinal chemistry. Its derivatives have garnered significant attention due to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The structural versatility of the triazine ring allows for multi-vector diversification, enabling the fine-tuning of physicochemical properties and biological targets. This guide focuses on the potential biological activities of a specific derivative, 2-Amino-4-methyl-6-phenyl-1,3,5-triazine, providing a comprehensive technical overview for researchers and drug development professionals. While direct experimental data for this particular compound is limited, this document will extrapolate its potential based on established structure-activity relationships (SAR) within the broader class of 2-amino-1,3,5-triazine derivatives.

Synthesis and Physicochemical Characteristics

The synthesis of this compound can be achieved through several established synthetic routes for substituted triazines. A common and practical method involves the sequential nucleophilic substitution of chlorine atoms from the readily available precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[4]

Hypothetical Synthetic Pathway:

A plausible synthetic route would involve a two-step process:

-

Monosubstitution: Reaction of cyanuric chloride with a phenyl Grignard reagent (phenylmagnesium bromide) at a low temperature to selectively replace one chlorine atom with a phenyl group.

-

Disubstitution and Amination: Subsequent reaction with ammonia or an ammonia equivalent, followed by reaction with a methylating agent under controlled conditions to introduce the amino and methyl groups, respectively.

Alternatively, a one-pot, three-component reaction of cyanoguanidine, benzaldehyde, and a suitable amine in the presence of an acid catalyst, followed by dehydrogenative aromatization, has been reported for the synthesis of similar 6-aryl-4-cycloamino-1,3,5-triazin-2-amines and could be adapted for the synthesis of the title compound.[5]

Physicochemical Properties (Predicted):

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₀N₄ |

| Molecular Weight | 186.21 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents like DMSO and methanol |

Potential Anticancer Activity: A Multifaceted Approach

The 1,3,5-triazine scaffold is a cornerstone in the development of novel anticancer agents.[6] Numerous derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines, often acting through the inhibition of key cellular signaling pathways.[6] For this compound, several potential mechanisms of anticancer action can be postulated based on the activities of structurally related compounds.

Proposed Mechanism of Action: Kinase Inhibition

Many s-triazine derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[6]

-

PI3K/Akt/mTOR Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is frequently hyperactivated in cancer. Several 1,3,5-triazine derivatives have been identified as potent inhibitors of PI3K and/or mTOR, leading to the suppression of tumor growth. The presence of the amino and phenyl groups on the triazine ring of the title compound could facilitate interactions with the ATP-binding pocket of these kinases.

-

EGFR and VEGFR Inhibition: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key targets in cancer therapy. The aryl substituent at the 6-position of the triazine ring is a common feature in many EGFR and VEGFR inhibitors. It is plausible that the phenyl group of this compound could occupy the hydrophobic pocket of the kinase domain, leading to the inhibition of downstream signaling.

Caption: Potential inhibition of the PI3K/Akt/mTOR and receptor tyrosine kinase signaling pathways by this compound.

Induction of Apoptosis

Several 2,4-diamino-1,3,5-triazine derivatives have been shown to induce apoptosis in cancer cells.[5][7] This programmed cell death can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The title compound may induce apoptosis by arresting the cell cycle at different phases (e.g., G0/G1 or G2/M), leading to the activation of caspases and subsequent cell death.

Experimental Protocol for In Vitro Anticancer Activity Assessment

Caption: A typical workflow for the in vitro evaluation of the anticancer activity of a test compound.

Step-by-Step Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., MRC-5) will be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

MTT Assay for Cytotoxicity:

-

Cells will be seeded in 96-well plates and allowed to adhere overnight.

-

The cells will then be treated with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

-

After the incubation period, MTT reagent will be added to each well, and the plates will be incubated for another 4 hours.

-

The formazan crystals will be dissolved in DMSO, and the absorbance will be measured at 570 nm using a microplate reader.

-

The 50% inhibitory concentration (IC₅₀) will be calculated from the dose-response curves.

-

-

Apoptosis and Cell Cycle Analysis:

-

Cells will be treated with the IC₅₀ concentration of the compound for 24 and 48 hours.

-

For apoptosis analysis, cells will be stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry.

-

For cell cycle analysis, cells will be fixed, stained with PI, and analyzed by flow cytometry.

-

-

Western Blot Analysis:

-

Cells will be treated with the IC₅₀ concentration of the compound for various time points.

-

Cell lysates will be prepared, and protein concentrations will be determined.

-

Proteins will be separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-mTOR) and apoptosis markers (e.g., cleaved caspase-3).

-

The membranes will then be incubated with HRP-conjugated secondary antibodies, and the protein bands will be visualized using a chemiluminescence detection system.

-

Comparative IC₅₀ Values of Structurally Similar Triazine Derivatives:

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5f (a 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivative) | Various human tumor cell lines | 0.45 - 1.66 | [8] |

| 6a-c (4-amino-6-(arylamino)-1,3,5-triazine-2-carbohydrazides) | Various tumor cell lines | 3.3 - 22 | [2] |

| Compound 19 (a 2,4-diamino-1,3,5-triazine derivative) | MALME-3M (Melanoma) | 0.033 | [7] |

Potential Antimicrobial Activity

The 1,3,5-triazine nucleus is also a well-established pharmacophore in the design of antimicrobial agents.[9][10][11] Derivatives of s-triazine have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Proposed Mechanism of Action

The antimicrobial mechanism of triazine derivatives can vary. Some have been shown to inhibit essential bacterial enzymes, such as DNA gyrase, which is involved in DNA replication.[9] The planar aromatic structure of the triazine ring, coupled with the amino and phenyl substituents, could allow for intercalation with bacterial DNA or binding to the active site of key enzymes, thereby disrupting cellular processes.

Experimental Protocol for Antimicrobial Activity Screening

Caption: A standard workflow for evaluating the antimicrobial activity of a test compound.

Step-by-Step Methodology:

-

Microbial Strains and Inoculum Preparation:

-

A panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans), will be used.

-

Bacterial and fungal cultures will be grown to the mid-logarithmic phase, and the inoculum will be standardized to a 0.5 McFarland turbidity standard.

-

-

Disk Diffusion Assay (Qualitative Screening):

-

Standardized microbial inoculum will be swabbed onto the surface of Mueller-Hinton agar plates.

-

Sterile paper discs impregnated with different concentrations of this compound will be placed on the agar surface.

-

The plates will be incubated at 37°C for 24 hours (for bacteria) or 28°C for 48 hours (for fungi).

-

The diameter of the zone of inhibition around each disc will be measured.

-

-

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):

-

Two-fold serial dilutions of the compound will be prepared in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Each well will be inoculated with the standardized microbial suspension.

-

The plates will be incubated under appropriate conditions.

-

The MIC will be determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

-

-

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):

-

Aliquots from the wells showing no visible growth in the MIC assay will be subcultured onto fresh agar plates.

-

The plates will be incubated, and the MBC/MFC will be determined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

Comparative MIC Values of Structurally Similar Triazine Derivatives:

| Compound Series | Microbial Strain | MIC (µg/mL) | Reference |

| 2,4,6-trisubstituted[1][8][12]triazines | Various bacteria and fungi | 6.25 - 25 | [13] |

| s-Triazine with 2-chloroethylamine fragments | M. luteus | 7.81 | [9] |

| 2-(4-cyano-3-trifluoromethylphenyl amino)-s-triazines | S. aureus | 3.12 | [14] |

Potential Anti-inflammatory Activity

Certain 1,3,5-triazine derivatives have demonstrated anti-inflammatory properties, suggesting another potential therapeutic avenue for this compound.

Proposed Mechanism of Action

The anti-inflammatory effects of triazine compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2). By inhibiting COX enzymes, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever. The structural features of the title compound may allow it to bind to the active site of COX enzymes.

Experimental Protocol for In Vitro Anti-inflammatory Activity Assessment

Step-by-Step Methodology:

-

COX Inhibition Assay:

-

Commercially available COX-1 and COX-2 inhibitor screening kits will be used.

-

The assay will be performed according to the manufacturer's instructions, with various concentrations of this compound.

-

The IC₅₀ values for the inhibition of both COX isoforms will be determined.

-

-

Inhibition of Nitric Oxide (NO) Production in Macrophages:

-

RAW 264.7 macrophage cells will be stimulated with lipopolysaccharide (LPS) in the presence or absence of different concentrations of the test compound.

-

After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant will be measured using the Griess reagent.

-

The ability of the compound to inhibit NO production will be assessed.

-

Conclusion and Future Directions

While further empirical studies are essential to definitively characterize the biological profile of this compound, the extensive body of literature on structurally related 1,3,5-triazine derivatives strongly suggests its potential as a versatile therapeutic agent. The presence of the amino, methyl, and phenyl substituents on the triazine core provides a unique combination of electronic and steric properties that may confer potent anticancer, antimicrobial, and anti-inflammatory activities.

The experimental protocols and mechanistic insights provided in this guide offer a robust framework for the systematic evaluation of this promising compound. Future research should focus on its synthesis and purification, followed by the comprehensive in vitro and in vivo studies outlined herein. Structure-activity relationship studies with further modifications to the methyl and phenyl groups could lead to the discovery of even more potent and selective drug candidates. The exploration of this compound and its analogs holds significant promise for the development of next-generation therapeutics.

References

-